![molecular formula C30H31N3O4 B7590681 N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The quinoline intermediate is then subjected to a condensation reaction with 4-tert-butylbenzaldehyde to introduce the tert-butylphenyl group.
Functionalization with Trimethoxyphenyl Group
Finally, the trimethoxyphenyl group can be introduced via a coupling reaction with an appropriate aryl halide or anhydride under basic conditions to complete the synthesis.
Industrial Production Methods: For industrial-scale production, the process involves optimization of reaction conditions such as temperature, pressure, and choice of solvents to maximize yield and purity. The steps include:
Batch Reactors: : Used for the stepwise synthesis of intermediates under controlled conditions.
Continuous Flow Reactors: : Employed to enhance the efficiency and scalability of the process.
準備方法
Synthetic Routes and Reaction Conditions:
Quinoline Core Synthesis
Starting with an aromatic amine (e.g., 2-aminobenzaldehyde) and a suitable ketone under acidic conditions to form the quinoline ring through a Friedländer synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can lead to the saturation of the quinoline ring.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts like palladium on carbon.
Substituting Agents: : Halogenating reagents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation Products: : Quinoline N-oxides, quinolone derivatives.
Reduction Products: : Tetrahydroquinoline derivatives.
Substitution Products: : Halogenated quinolines, alkylated quinolines.
科学的研究の応用
Chemistry
As a building block in the synthesis of more complex heterocyclic compounds.
In the development of fluorescent dyes and sensors.
Biology and Medicine
Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Used in the design of enzyme inhibitors and receptor ligands.
Industry
Employed in the development of materials with unique optical and electronic properties.
Utilized as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is largely dependent on its interaction with molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-phenylquinoline derivatives.
4-alkoxyquinoline derivatives.
6-chloroquinoline derivatives.
Comparison
Unique Aspects: : The presence of both tert-butylphenyl and trimethoxyphenyl groups confers unique steric and electronic properties, enhancing its interaction with biological targets.
Differences: : Similar compounds may lack the combined steric hindrance and electronic donating effects provided by the tert-butyl and trimethoxy groups, leading to differences in activity and specificity.
Hope you enjoy your dive into the fascinating world of quinoline compounds! What's your favorite use of these?
特性
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-30(2,3)21-13-11-19(12-14-21)18-31-33-29(34)23-17-25(32-24-10-8-7-9-22(23)24)20-15-26(35-4)28(37-6)27(16-20)36-5/h7-18H,1-6H3,(H,33,34)/b31-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIQUYFYPYXDH-FDAWAROLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B7590609.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)
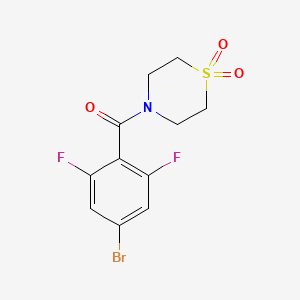
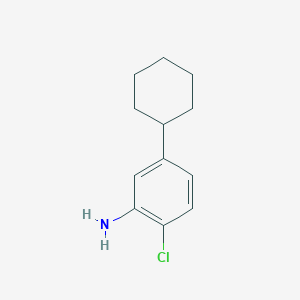
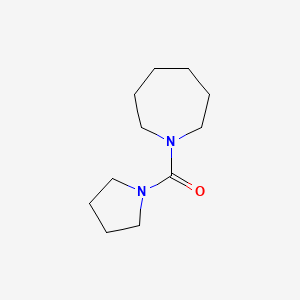
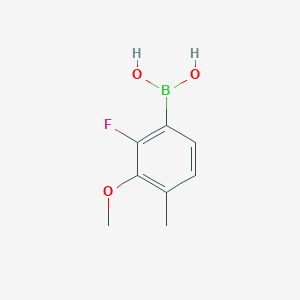
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)
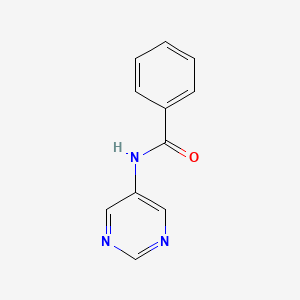
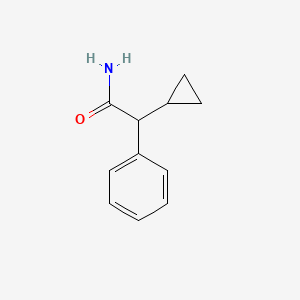
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
